5-Fluoro-2-methoxybenzaldehyde

Catalog No.
S778958
CAS No.
19415-51-1
M.F
C8H7FO2
M. Wt
154.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-methoxybenzaldehyde

CAS Number

19415-51-1

Product Name

5-Fluoro-2-methoxybenzaldehyde

IUPAC Name

5-fluoro-2-methoxybenzaldehyde

Molecular Formula

C8H7FO2

Molecular Weight

154.14 g/mol

InChI

InChI=1S/C8H7FO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,1H3

InChI Key

CRLDWFVRQNUUSZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)F)C=O

Canonical SMILES

COC1=C(C=C(C=C1)F)C=O

Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-methoxybenzaldehyde consists of a benzene ring with two key substituents:

  • Fluorine (F) atom: Located at the 5th position of the benzene ring, the fluorine atom introduces a slight electron-withdrawing effect, impacting the reactivity of the molecule [].
  • Methoxy group (OCH3): Attached at the 2nd position, the methoxy group is an electron-donating group, making the adjacent carbon atom more susceptible to nucleophilic attacks [].

The presence of the aldehyde group (CHO) at the terminal position allows for condensation reactions with various nucleophiles, further enhancing the molecule's versatility in organic synthesis [].


Chemical Reactions Analysis

5-Fluoro-2-methoxybenzaldehyde is involved in several chemical reactions, including:

  • Aldol condensation

    This reaction involves the condensation of the aldehyde group with a ketone or another aldehyde to form a β-hydroxycarbonyl compound. For example, reacting 5-Fluoro-2-methoxybenzaldehyde with acetone in the presence of a base can yield a hydroxy-α,β-unsaturated ketone [].

  • Wittig reaction

    This reaction utilizes the aldehyde group to react with a Wittig reagent (phosphonium ylide) to form a new alkene with a controlled double bond geometry.

  • Reductive amination

    The aldehyde group can be converted to a primary amine through reductive amination with ammonia or a primary amine, providing access to new amine-containing molecules.

Note

Balanced chemical equations for these reactions can be found in the respective research articles referenced [].


Physical And Chemical Properties Analysis

  • Melting point: 48-50 °C []
  • Boiling point: 228-230 °C []
  • Solubility: Soluble in organic solvents like dichloromethane, ethanol, and dimethylformamide []
  • Stability: Stable under normal storage conditions []

5-Fluoro-2-methoxybenzaldehyde may exhibit some of the following hazards:

  • Mild irritant: It can potentially irritate the skin, eyes, and respiratory system upon contact or inhalation [].
  • Flammable: The compound may be flammable and should be handled with appropriate precautions near heat or open flames [].

Medicinal Chemistry

  • Drug discovery and development: 5-F-2-OMe-benzaldehyde serves as a versatile starting material for the synthesis of diverse bioactive molecules with potential therapeutic applications []. Its incorporation into the structure of potential drugs can modulate various properties, including lipophilicity, metabolic stability, and biological activity [, ]. Studies have explored its use in the development of:
    • Anticancer agents: Derivatives of 5-F-2-OMe-benzaldehyde have shown promising antitumor activity against various cancer cell lines [, ].
    • Antimicrobial agents: Research suggests that compounds containing the 5-F-2-OMe-benzaldehyde moiety exhibit antibacterial and antifungal properties.
    • Anti-inflammatory and analgesic agents: Studies indicate the potential of 5-F-2-OMe-benzaldehyde derivatives for treating inflammatory and pain conditions.

Materials Science

  • Organic synthesis: 5-F-2-OMe-benzaldehyde is a valuable building block for the synthesis of complex organic molecules with tailored properties. Its presence can influence:
    • Electronic properties: The incorporation of the fluorine atom can introduce electron-withdrawing character, affecting the overall electronic properties of the resulting material.
    • Solubility and self-assembly: The methoxy group can enhance the solubility of the molecule in organic solvents, while also influencing self-assembly behavior in the formation of supramolecular structures.
    • Liquid crystal behavior: Studies have explored the use of 5-F-2-OMe-benzaldehyde derivatives in the development of new liquid crystalline materials with potential applications in displays and sensors.

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Fluoro-2-methoxybenzaldehyde

Dates

Modify: 2023-08-15
Li et al. Photoredox catalysis with aryl sulfonium salts enables site-selective late-stage fluorination. Nature Chemistry, doi: 10.1038/s41557-019-0353-3, published online 25 November 2019

Explore Compound Types